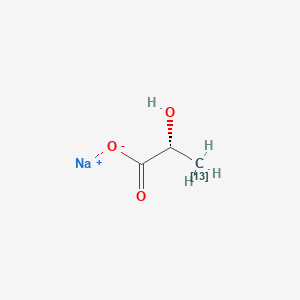![molecular formula C16H25ClN2O4 B12060651 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid hydrochloride: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride or simply AHPA , is a compound with the following properties:
- Empirical Formula: C10H13NO3 · HCl
- Molecular Weight: 231.68 g/mol
- CAS Number: 128223-55-2
Métodos De Preparación
Synthetic Routes:: AHPA can be synthesized through various routes, but one common method involves the following steps:
Hydroxylation of Phenylbutyric Acid Derivative: Starting with a phenylbutyric acid derivative, hydroxylate the appropriate carbon to form the hydroxy group.
Amination: Introduce the amino group at the desired position using suitable reagents.
Methylation: Methylate the compound to obtain 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions, but specific details are proprietary.
Análisis De Reacciones Químicas
AHPA can undergo several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions yield different products.
Substitution: AHPA can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Aplicaciones Científicas De Investigación
AHPA finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: Used in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic effects.
Industry: May have applications in drug development.
Mecanismo De Acción
AHPA’s mechanism of action involves:
Enkephalinase Inhibition: It inhibits enkephalinase(s), enhancing met5-enkephalin-induced anti-nociception .
Comparación Con Compuestos Similares
AHPA is unique due to its specific structure. Similar compounds include Bestatin (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, which is a metalloprotease inhibitor . Another related compound is 3-amino-2-hydroxy-4-phenylbutanoic acid .
Propiedades
IUPAC Name |
2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














